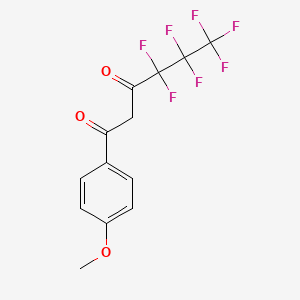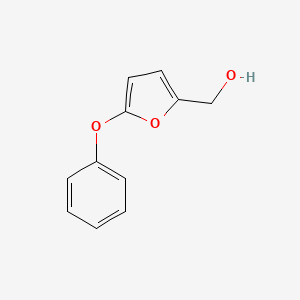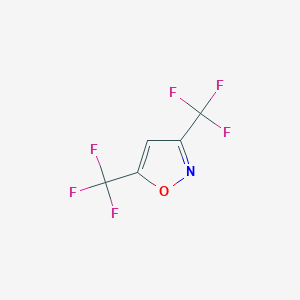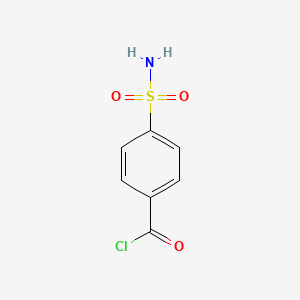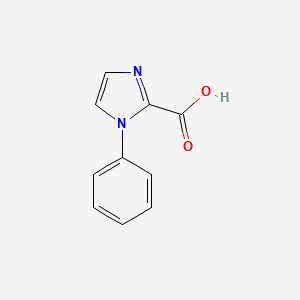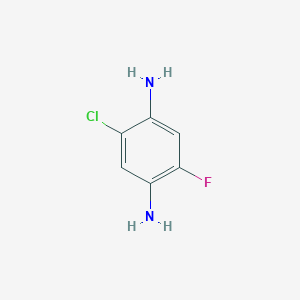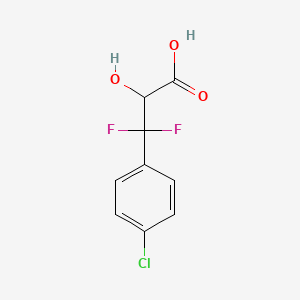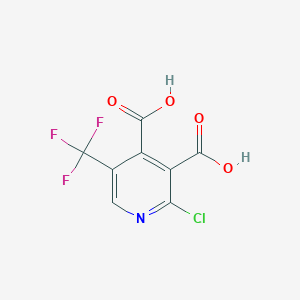![molecular formula C11H8F3NO3 B3042219 (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid CAS No. 53616-18-5](/img/structure/B3042219.png)
(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid
Overview
Description
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the 3D structure of a molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction proceeds .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, has been a powerful strategy in drug discovery. Fluorinated compounds often exhibit improved pharmacokinetics, metabolic stability, and binding affinity. Researchers have explored TFM-containing molecules for various therapeutic indications. These include:
- Anti-inflammatory Agents : TFM-functionalized compounds may modulate inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis or inflammatory bowel diseases .
- Anticancer Agents : The TFM group can enhance the lipophilicity and bioavailability of anticancer drugs. Researchers have investigated TFM-containing derivatives as potential chemotherapeutic agents .
- Antiviral Agents : The unique electronic properties of TFM groups make them interesting for antiviral drug design. Researchers have explored TFM-containing compounds against viral infections .
Agrochemicals
Fluorinated compounds play a crucial role in agrochemicals due to their enhanced stability and bioactivity. TFM-containing molecules have been studied for their pesticidal and herbicidal properties. These applications include:
- Herbicides : TFM-functionalized herbicides may exhibit improved selectivity and efficacy in weed control .
- Insecticides : Researchers have investigated TFM-containing compounds as insecticides, targeting specific pests while minimizing environmental impact .
Materials Science
The unique properties of fluorinated compounds extend to materials science and electronics. TFM-containing molecules have been explored for:
- Organic Light-Emitting Diodes (OLEDs) : TFM-substituted aromatic compounds can serve as building blocks for efficient OLED materials .
- Photovoltaics : Researchers have studied TFM-functionalized materials for solar cell applications .
Catalysis
Fluorinated compounds are valuable in catalysis due to their stability and reactivity. TFM groups have been incorporated into catalysts for various transformations, including:
- Cross-Coupling Reactions : TFM-functionalized ligands enhance the efficiency of palladium-catalyzed cross-coupling reactions .
- Asymmetric Synthesis : TFM-containing catalysts have been employed in enantioselective transformations .
Aathira Sujathan Nair et al. “FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.” Processes 10.10 (2022): 2054. Read more Masamitsu Tsukamoto et al. “Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.” Journal of Pesticide Science 46.2 (2021): 73-80. Read more “Synthesis and Electroluminescence Properties of 3-(Trifluoromethyl) …”. Applied Sciences 7.11 (2017): 1109. Read more
Mechanism of Action
Target of Action
The primary targets of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acidIt’s known that this compound is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis(benzamides) . These classes of compounds are known to target various bacterial enzymes, disrupting their metabolic processes.
Mode of Action
Given its role as an intermediate in the synthesis of antimicrobial compounds , it can be inferred that it might interact with its targets by binding to the active sites of bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death.
Biochemical Pathways
As an intermediate in the synthesis of antimicrobial compounds , it’s likely that it affects the biochemical pathways related to bacterial metabolism and survival.
Result of Action
Given its role as an intermediate in the synthesis of antimicrobial compounds , it can be inferred that its action results in the inhibition of bacterial growth and survival.
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTHMZFBLNIKJC-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



